molecular formula C11H14ClN B569864 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride CAS No. 1423030-97-0

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride

Cat. No. B569864
CAS RN: 1423030-97-0
M. Wt: 195.69
InChI Key: XWLSPNMAUPKLTE-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.72 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is 1S/C12H15N.ClH/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12;/h1-4,10H,5-8,13H2;1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Mechanism of Action

Target of Action

The primary target of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histones, which are proteins that DNA wraps around.

Mode of Action

The compound interacts with LSD1 by inhibiting its enzymatic activity . It does this by binding to the active site of the enzyme, preventing it from interacting with its normal substrates. This results in an increase in the methylation of lysine residues on histones, leading to changes in gene expression .

Biochemical Pathways

By inhibiting LSD1, 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride affects the histone methylation pathways . These pathways are involved in the regulation of gene expression. The downstream effects of this include changes in cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride leads to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are affected. For example, if genes involved in cell growth are affected, this could lead to changes in cell proliferation .

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLSPNMAUPKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride

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